molecular formula C42H48BF4P2Rh- B3157508 Pubchem_71310599 CAS No. 849950-53-4

Pubchem_71310599

Cat. No. B3157508
CAS RN: 849950-53-4
M. Wt: 804.5 g/mol
InChI Key: ZNZBTPZGQIGMKZ-NSSKQOQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The IUPAC name for Pubchem_71310599 is (1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-diphenylphospholan-1-yl]ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate. For a detailed molecular structure analysis, tools like ChemSpider can be used .

Scientific Research Applications

Comprehensive Chemical and Biological Repository

PubChem stands out as a pivotal resource in cheminformatics and the broader scientific community by aggregating chemical substances, compounds, and bioassay data. Launched in 2004 under the NIH Molecular Libraries Roadmap Initiatives, it has grown into a significant system, facilitating the exploration of chemical information and biological activities. Its three interlinked databases - Substance, Compound, and BioAssay - provide a structured compilation of chemical information submitted by diverse contributors, alongside unique chemical structures and bioassay experiment results. This structure supports a broad range of scientific inquiries, from basic research to applied sciences (Kim et al., 2015).

Enhancements and Accessibility

Over the years, PubChem has seen substantial enhancements in its data content and accessibility. Additions such as spectral information, scientific articles referencing chemicals, and data on food and agricultural chemicals have broadened its utility. The introduction of new web interfaces and tools like PubChem Widgets and PUG-View has improved user interaction with the database, making it a more versatile tool for the biomedical research community (Kim et al., 2018).

Virtual Screening and Drug Discovery

PubChem's extensive repository also plays a crucial role in virtual screening and drug discovery processes. Its database, containing millions of chemical structures and bioassay results, offers a valuable platform for computational chemistry research, cheminformatics, and the development of virtual screening models. These models facilitate bioactivity and toxicity predictions, significantly contributing to computer-aided drug design and discovery (Xie, 2010).

Resource for Chemical Biology and Medicinal Chemistry

PubChem supports drug discovery in various aspects such as lead identification, compound-target profiling, and polypharmacology studies. It has become a fundamental resource for developing secondary databases, informatics tools, and web services, enhancing the efficiency of drug innovation and repurposing. Its public availability and the integration with other databases facilitate the exploration of pharmacological mechanisms and the genetic basis of diseases (Cheng et al., 2014).

Facilitating Data Sharing and Analysis

The evolution of PubChem into a semantic web resource through PubChemRDF illustrates its commitment to enhancing data sharing, analysis, and integration. By adopting existing ontological frameworks, PubChemRDF enables the semantic annotation of compounds and substances, fostering interoperability across scientific domains and facilitating automated data integration and management (Fu et al., 2015).

properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-diphenylphospholan-1-yl]ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36P2.C8H12.BF4.Rh/c1-5-13-27(14-6-1)31-21-22-32(28-15-7-2-8-16-28)35(31)25-26-36-33(29-17-9-3-10-18-29)23-24-34(36)30-19-11-4-12-20-30;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h1-20,31-34H,21-26H2;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t31-,32-,33-,34-;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZBTPZGQIGMKZ-NSSKQOQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC(P(C1C2=CC=CC=C2)CCP3C(CCC3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.C1/C=C\CC/C=C\C1.C1[C@H](P([C@@H](C1)C2=CC=CC=C2)CCP3[C@@H](CC[C@H]3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H48BF4P2Rh-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746255
Record name (1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-diphenylphospholan-1-yl]ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

804.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis[(2S,5S)-2,5-diphenylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

CAS RN

849950-53-4
Record name (1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-diphenylphospholan-1-yl]ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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